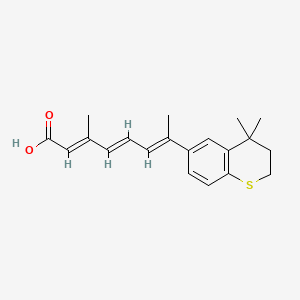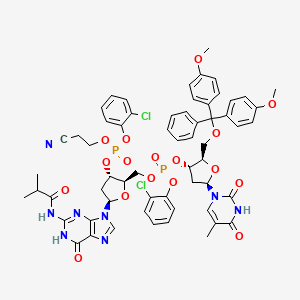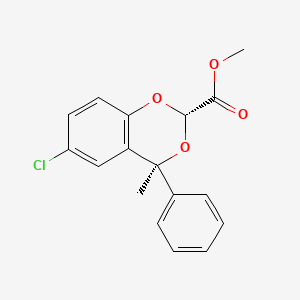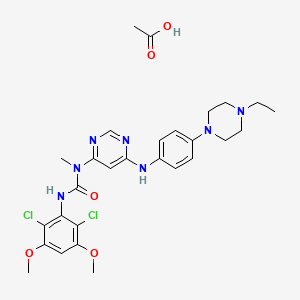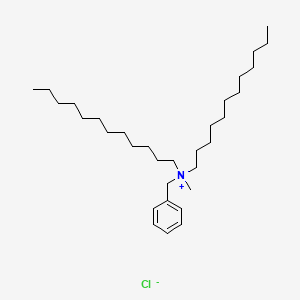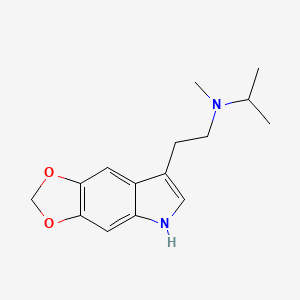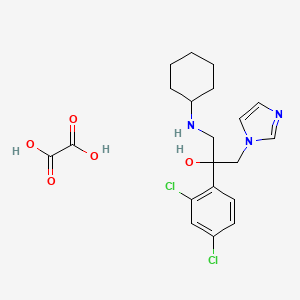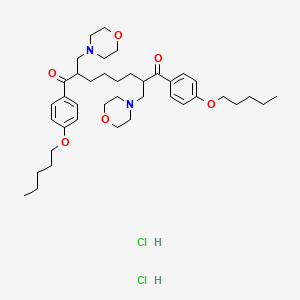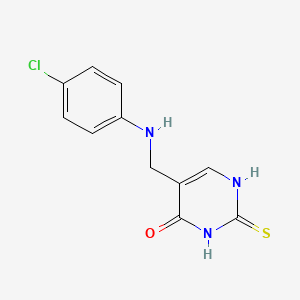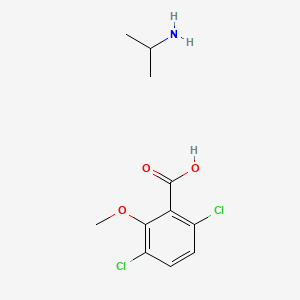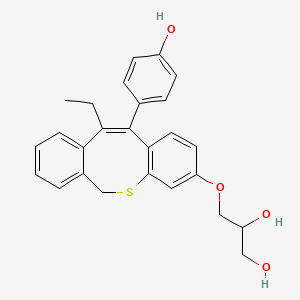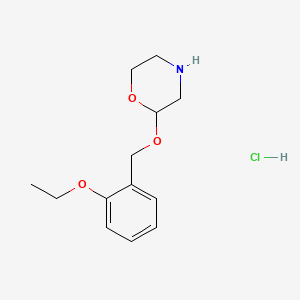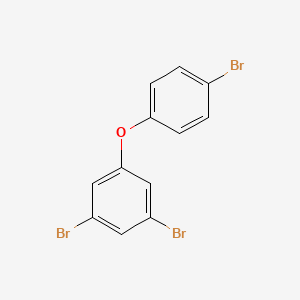
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide is a chemical compound with the molecular formula C16H16N4O and a molecular weight of 280.32444 g/mol . This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, and is known for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide typically involves the reaction of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind with high affinity to multiple receptors, potentially inhibiting or activating various biological processes. This interaction can lead to effects such as antimicrobial activity, inhibition of cancer cell growth, and modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-Derivate: Verbindungen, die den Indol-Kern enthalten, wie Indol-3-Essigsäure, ein Pflanzenhormon.
Benzimidazol-Derivate: Verbindungen wie Benzimidazol, die für ihre breit gefächerten biologischen Aktivitäten bekannt sind.
Einzigartigkeit
2-(p-(2H-Indazol-2-yl)phenyl)propionsäurehydrazid ist aufgrund seiner spezifischen Struktur einzigartig, die den Indazolring mit einer Propionsäurehydrazid-Einheit kombiniert. Diese Kombination verleiht ihm eindeutige chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird .
Eigenschaften
CAS-Nummer |
81265-82-9 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-(4-indazol-2-ylphenyl)propanehydrazide |
InChI |
InChI=1S/C16H16N4O/c1-11(16(21)18-17)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)19-20/h2-11H,17H2,1H3,(H,18,21) |
InChI-Schlüssel |
NJEVILCVUMAPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


